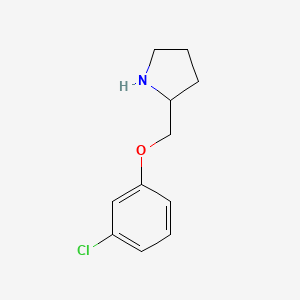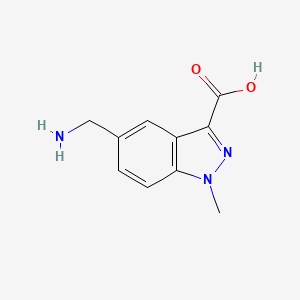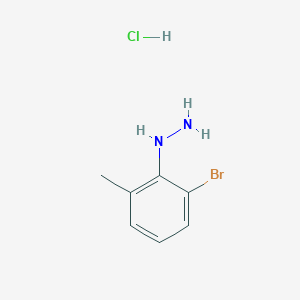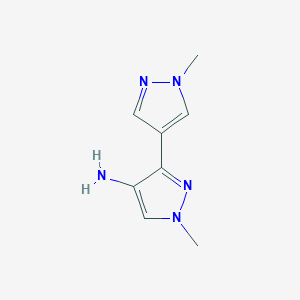
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. One common method includes the cyclocondensation of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents
Uniqueness
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups on the pyrazole ring can affect its electronic properties and interactions with biological targets, making it distinct from other pyrazole derivatives .
Propriétés
Numéro CAS |
1006464-13-6 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-6(3-10-12)8-7(9)5-13(2)11-8/h3-5H,9H2,1-2H3 |
Clé InChI |
FAQUMSXOXGLUNI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NN(C=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13238883.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)

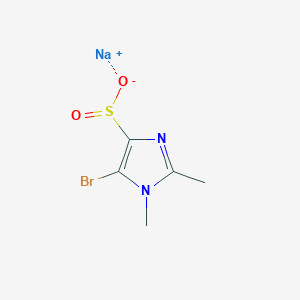
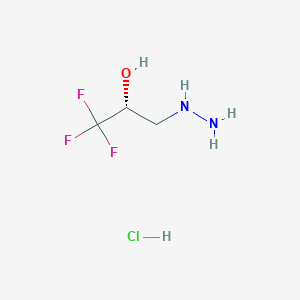
amine](/img/structure/B13238931.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
